molecular formula C22H17N3O2S B11980962 N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine

N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine

Cat. No.: B11980962
M. Wt: 387.5 g/mol
InChI Key: CWZZSEBFLRESRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrophenyl group

Preparation Methods

The synthesis of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base.

    Attachment of the Nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the nitrophenyl group is introduced.

    Coupling with Naphthalenamine: The final step involves coupling the thiazole derivative with naphthalenamine using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.

Chemical Reactions Analysis

N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can undergo various chemical reactions:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like palladium on carbon (Pd/C), and coupling reagents like palladium acetate.

Scientific Research Applications

N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-naphthalen-1-yl-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H17N3O2S/c1-2-14-24-21(17-10-12-18(13-11-17)25(26)27)15-28-22(24)23-20-9-5-7-16-6-3-4-8-19(16)20/h2-13,15H,1,14H2

InChI Key

CWZZSEBFLRESRC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.